N-(pyridin-2-ylmethyl)quinolin-3-amine
Description
N-(pyridin-2-ylmethyl)quinolin-3-amine is a heterocyclic compound that features both pyridine and quinoline moieties
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)quinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-9,11,17H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCPARGAQFPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)quinolin-3-amine typically involves the reaction of 2-aminopyridine with quinoline derivatives under specific conditions. One common method involves the use of a catalyst-free synthesis approach, where N-hetaryl ureas and alcohols are utilized to produce the desired compound . This environmentally friendly technique yields a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethyl acetate .
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities.
Scientific Research Applications
N-(pyridin-2-ylmethyl)quinolin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)quinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can form coordinate bonds with metal ions such as manganese and iron, which can then interact with nitric oxide to release it upon irradiation with light. This property makes it a potential agent for targeted delivery of nitric oxide to biological sites, such as tumors, where it can exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(pyridin-2-ylmethyl)quinolin-3-amine include:
- N-(pyridin-3-ylmethyl)quinolin-2-amine
- N-(quinolin-2-ylmethyl)quinolin-3-amine
- N-(pyridin-2-ylmethyl)quinolin-8-amine
Uniqueness
This compound is unique due to its ability to form stable complexes with metal ions and its potential for targeted nitric oxide delivery. This property distinguishes it from other similar compounds and highlights its potential in therapeutic applications.
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